Epiberberine chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRBIBRPLDAHJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889665-86-5 | |
| Record name | Epiberberine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIBERBERINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Epiberberine Chloride: A Technical Guide
For Immediate Release
Shanghai, China – November 7, 2025 – Epiberberine chloride, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), is emerging as a compound of significant interest to the scientific and drug development communities.[1] Extensive research has begun to elucidate its complex mechanism of action, revealing a molecule with pleiotropic effects targeting a range of cellular pathways implicated in various disease states, including metabolic disorders, neurodegenerative diseases, inflammation, and cancer. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its pharmacological effects through the modulation of multiple molecular targets and signaling cascades. The primary mechanisms identified to date include enzyme inhibition, interference with signaling pathways crucial for cell growth and metabolism, and regulation of inflammatory and neurotoxic processes.
Enzyme Inhibition
Epiberberine has demonstrated potent inhibitory activity against several key enzymes:
-
Urease: Epiberberine is a potent inhibitor of urease from both Helicobacter pylori (HPU) and jack bean (JBU).[2] This inhibition is concentration-dependent and has been shown to be more effective than the standard urease inhibitor, acetohydroxamic acid.[2] The mechanism of inhibition involves the active site sulfhydryl group and is reversible.[2]
-
Cholinesterases and BACE1: In the context of neurodegenerative diseases like Alzheimer's, epiberberine acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4][5] It also functions as a non-competitive inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β peptides.[3][4][5]
-
Cytochrome P450 (CYP) Enzymes: Epiberberine has been shown to have an inhibitory effect on certain CYP450 isoforms, particularly CYP2C9 and CYP2D6 in human liver microsomes, which has implications for drug metabolism and potential drug-drug interactions.[1]
Modulation of Cellular Signaling Pathways
This compound has been shown to influence several critical intracellular signaling pathways:
-
Raf/MEK/ERK Pathway: Epiberberine suppresses the Raf/MEK1/2/ERK1/2 signaling cascade, which is a key pathway involved in cell proliferation and differentiation.[3][6] This inhibition is particularly relevant to its anti-adipogenic effects.[3][6]
-
AMPKα/Akt Pathway: The compound also downregulates the AMPKα/Akt pathway.[3][6] This pathway is central to cellular energy homeostasis, and its modulation by epiberberine contributes to its effects on glucose and lipid metabolism.[3][6]
-
NF-κB Signaling: While direct studies on epiberberine are emerging, the closely related alkaloid berberine is known to exert anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[7][8] This is a likely mechanism for the observed anti-inflammatory properties of epiberberine as well.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the inhibitory and cellular activities of epiberberine.
| Target Enzyme/Process | Organism/Cell Line | IC50 Value (μM) | Ki Value (μM) | Inhibition Type | Reference |
| Helicobacter pylori Urease (HPU) | Helicobacter pylori | 3.0 ± 0.01 | 10.6 ± 0.01 | Slow-binding, Uncompetitive | [2] |
| Jack Bean Urease (JBU) | Canavalia ensiformis | 2.3 ± 0.01 | 4.6 ± 0.01 | Slow-binding, Competitive | [2] |
| Acetylcholinesterase (AChE) | Not Specified | 1.07 | Not Reported | Not Specified | [3][4][5] |
| Butyrylcholinesterase (BChE) | Not Specified | 6.03 | Not Reported | Not Specified | [3][4][5] |
| Beta-secretase (BACE1) | Not Specified | 8.55 | Not Reported | Non-competitive | [3][4][5] |
| Peroxynitrite (ONOO-) Scavenging | In vitro | 16.83 | Not Applicable | Not Applicable | [3][4][5] |
| Cellular Triglyceride Accumulation | 3T3-L1 adipocytes | 52.8 | Not Applicable | Not Applicable | [3][5] |
| CYP2D6 Inhibition | Rat Liver Microsomes | 19.45 | Not Reported | Not Specified | [1] |
| CYP2D6 Inhibition | Human Liver Microsomes | 11.86 | Not Reported | Not Specified | [1] |
| CYP2C9 Inhibition | Human Liver Microsomes | 8.18 | Not Reported | Not Specified | [1] |
| CYP3A4 Inhibition | Human Liver Microsomes | 81.50 | Not Reported | Not Specified | [1] |
| CYP2E1 Inhibition | Human Liver Microsomes | 66.28 | Not Reported | Not Specified | [1] |
Key Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its activity are provided below.
Figure 1: Inhibition of the Raf/MEK/ERK signaling pathway by this compound.
Figure 2: Downregulation of the AMPKα/Akt pathway by this compound.
Figure 3: Experimental workflow for determining urease inhibition by this compound.
Detailed Methodologies of Key Experiments
While full, detailed protocols require access to the primary literature, the following outlines the general methodologies employed in the cited studies.
Urease Inhibition Assay
The inhibitory effect of epiberberine on urease activity was assessed by quantifying ammonia production from the enzymatic hydrolysis of urea.[2]
-
Enzyme and Inhibitor Preparation: A solution of purified H. pylori urease (HPU) or jack bean urease (JBU) is prepared in a suitable buffer. This compound is dissolved, typically in DMSO, and serially diluted to achieve a range of concentrations.[2]
-
Inhibition Reaction: The urease enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for binding.[2]
-
Substrate Addition and Incubation: The enzymatic reaction is initiated by the addition of a urea solution. The reaction mixture is incubated at a controlled temperature.[2]
-
Quantification of Ammonia: The amount of ammonia produced is determined using a colorimetric method, such as the Berthelot's reaction, where the absorbance is measured spectrophotometrically.[2]
-
Data Analysis: The percentage of urease inhibition is calculated by comparing the ammonia concentration in the presence of epiberberine to that of a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like Ki are determined through Lineweaver-Burk or Dixon plots.[2]
Cell-Based Assays for Adipogenesis
The anti-adipogenic effects of epiberberine were investigated using the 3T3-L1 preadipocyte cell line.[3][5][6]
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipocyte differentiation is then induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment with Epiberberine: During the differentiation process, the cells are treated with various concentrations of this compound.[3][5]
-
Assessment of Lipid Accumulation: After several days of differentiation, the accumulation of intracellular lipids is visualized and quantified by staining with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured.[6]
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected at different time points during differentiation. The protein levels and phosphorylation status of key signaling molecules (e.g., Raf, MEK, ERK, AMPKα, Akt) and adipogenic transcription factors (e.g., PPAR-γ, C/EBP-α, SREBP-1) are analyzed by Western blotting using specific antibodies.[6]
Conclusion and Future Directions
This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to target multiple enzymes and signaling pathways simultaneously makes it a compelling candidate for the development of novel therapeutics for a variety of diseases. Future research should focus on further delineating the precise molecular interactions of epiberberine with its targets, exploring its potential synergistic effects with other therapeutic agents, and conducting comprehensive preclinical and clinical studies to evaluate its safety and efficacy in various disease models. The continued investigation of this intriguing alkaloid holds significant promise for advancing human health.
References
- 1. The oral bioavailability, excretion and cytochrome P450 inhibition properties of epiberberine: an in vivo and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epiberberine, a natural protoberberine alkaloid, inhibits urease of Helicobacter pylori and jack bean: Susceptibility and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Anti-adipogenic effect of epiberberine is mediated by regulation of the Raf/MEK1/2/ERK1/2 and AMPKα/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Berberine Hydrochloride in an LPS-Induced Murine Model of Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Epiberberine Chloride: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiberberine is a protoberberine alkaloid, a class of naturally occurring isoquinoline alkaloids known for their diverse pharmacological activities. As a bioactive compound, epiberberine has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of epiberberine chloride, focusing on its natural occurrence, biosynthetic pathway, and detailed methodologies for its extraction and purification from natural sources.
Natural Occurrence and Quantitative Data
Epiberberine is primarily found in plants of the Ranunculaceae and Berberidaceae families. The most significant natural source of this alkaloid is the rhizome of Coptis chinensis Franch. (Huanglian), a perennial herb widely used in traditional Chinese medicine.[1] Other Coptis species also produce epiberberine. The content of epiberberine in Coptis chinensis can vary depending on factors such as the age of the plant and cultivation conditions.
For researchers and professionals in drug development, understanding the quantitative distribution of epiberberine is crucial for selecting optimal plant sources and developing efficient extraction strategies. The following table summarizes the content of epiberberine and other major alkaloids in the rhizomes of Coptis chinensis at different growth stages and under different planting modes.
| Plant Age (Years) | Planting Mode | Epiberberine (%) | Berberine (%) | Coptisine (%) | Palmatine (%) | Total Alkaloids (%) |
| 2 | Natural Understory | 0.85 | 7.34 | 2.65 | 1.87 | 12.71 |
| 2 | Manmade Scaffold | 0.88 | 8.21 | 2.71 | 2.01 | 13.81 |
| 3 | Natural Understory | 0.91 | 8.52 | 2.88 | 2.15 | 14.46 |
| 3 | Manmade Scaffold | 0.93 | 8.65 | 2.93 | 2.23 | 14.74 |
| 4 | Natural Understory | 0.95 | 8.89 | 3.01 | 2.31 | 15.16 |
| 4 | Manmade Scaffold | 1.02 | 9.12 | 3.15 | 2.45 | 15.74 |
| 5 | Natural Understory | 1.08 | 9.56 | 3.28 | 2.58 | 16.50 |
| 5 | Manmade Scaffold | 1.15 | 9.88 | 3.41 | 2.72 | 17.16 |
Biosynthesis of Epiberberine
The biosynthesis of epiberberine is a complex enzymatic process that begins with the amino acid L-tyrosine. Through a series of reactions, L-tyrosine is converted to (S)-reticuline, a pivotal intermediate in the biosynthesis of many benzylisoquinoline alkaloids. From (S)-reticuline, the pathway to epiberberine involves several key enzymatic steps, including the formation of the protoberberine skeleton and specific methylation and cyclization reactions.
Recent research has elucidated the specific enzymes involved in the later stages of epiberberine biosynthesis in Coptis chinensis.[2] The pathway diverges from the berberine biosynthetic pathway at the intermediate (S)-scoulerine. The key enzymes identified are:
-
CcCYP719A1: A cytochrome P450 enzyme that catalyzes the formation of the methylenedioxy bridge on ring D of the protoberberine backbone, leading to the formation of (S)-cheilanthifoline from (S)-scoulerine.
-
CcOMT1: An O-methyltransferase that methylates the hydroxyl group at the C-2 position of (S)-cheilanthifoline to produce (S)-tetrahydroepiberberine.
-
CcTHBO: A tetrahydroprotoberberine oxidase that catalyzes the oxidation of the B ring of (S)-tetrahydroepiberberine to form the quaternary isoquinoline system of epiberberine.
The following diagram illustrates the key steps in the biosynthetic pathway of epiberberine from (S)-reticuline.
Experimental Protocols: Isolation and Purification of this compound
The isolation and purification of epiberberine from its natural sources, primarily Coptis chinensis rhizomes, involves a multi-step process that includes extraction, preliminary purification, and fine separation, typically by chromatographic methods. Below is a detailed protocol for the preparative isolation of epiberberine using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids solid adsorbents, leading to high recovery and purity.
Protocol: Preparative Isolation of Epiberberine by High-Speed Counter-Current Chromatography (HSCCC)
1. Preparation of Crude Extract:
-
1.1. Plant Material: Air-dried rhizomes of Coptis chinensis are pulverized into a coarse powder.
-
1.2. Extraction: The powdered rhizomes (1 kg) are extracted three times with 10 L of 95% ethanol under reflux for 2 hours for each extraction.
-
1.3. Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
1.4. Acid-Base Partitioning: The crude extract is suspended in 2 L of 0.5% HCl and filtered. The acidic aqueous solution is then washed three times with 1 L of diethyl ether to remove non-alkaloidal components. The pH of the aqueous phase is adjusted to 9-10 with 10% NaOH, and the solution is then extracted three times with 1.5 L of chloroform. The chloroform layers are combined and concentrated to dryness to yield the crude alkaloid fraction.
2. High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
2.1. HSCCC Instrument: A preparative HSCCC instrument equipped with a multi-layer coil and a flow-through UV detector is used.
-
2.2. Two-Phase Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:5:2:5, v/v/v/v) is prepared by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.
-
2.3. HSCCC Operation:
-
The coil is entirely filled with the stationary phase (upper phase).
-
The apparatus is rotated at a specific speed (e.g., 800 rpm), and the mobile phase (lower phase) is pumped into the column in the head-to-tail direction at a flow rate of 2.0 mL/min.
-
After hydrodynamic equilibrium is reached, the crude alkaloid sample (approximately 200 mg) dissolved in a small volume of the biphasic solvent system is injected.
-
-
2.4. Fraction Collection: The effluent from the outlet of the column is continuously monitored by the UV detector at a suitable wavelength (e.g., 280 nm), and fractions are collected based on the chromatogram.
-
2.5. Identification of Epiberberine Fractions: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing epiberberine.
3. Purification and Crystallization of this compound:
-
3.1. Purification: The fractions containing epiberberine are combined and concentrated under reduced pressure. The residue is further purified by recrystallization from a suitable solvent system, such as methanol-acetone.
-
3.2. Conversion to Chloride Salt: The purified epiberberine free base is dissolved in a minimal amount of methanol, and a stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring.
-
3.3. Crystallization: The solution is cooled to induce crystallization. The resulting crystals of this compound are collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.
The following diagram outlines the general workflow for the extraction and purification of this compound.
Conclusion
This technical guide has provided a comprehensive overview of this compound, covering its natural sources, biosynthesis, and detailed methodologies for its isolation and purification. The quantitative data presented highlights the potential of Coptis chinensis as a primary source for this valuable alkaloid. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches for its production. The detailed experimental protocol for HSCCC offers a robust method for obtaining high-purity epiberberine for research and development purposes. This information is intended to serve as a valuable resource for scientists and professionals working on the discovery and development of new therapeutic agents from natural products.
References
A Technical Guide to the Biological Activities of Protoberberine Alkaloids from Coptis chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptis chinensis Franch., commonly known as Chinese goldthread (Huanglian), is a perennial herb belonging to the Ranunculaceae family. Its rhizome, Coptidis Rhizoma, has been a cornerstone of Traditional Chinese Medicine for centuries, primarily used for its potent anti-inflammatory, antimicrobial, and detoxifying properties.[1][2] Modern pharmacological research has identified protoberberine alkaloids as the principal bioactive constituents responsible for these therapeutic effects.[3][4] These alkaloids are a class of tetracyclic isoquinoline compounds characterized by the 5,6-dihydrodibenzo[a,g]quinolizinium system.[1][3]
The major protoberberine alkaloids isolated from Coptis chinensis include berberine, coptisine, palmatine, jatrorrhizine, and epiberberine.[3][5][6] These compounds have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects.[4][7] This guide provides an in-depth technical overview of these biological activities, presenting quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
Key Protoberberine Alkaloids and Their Biological Activities
The diverse biological effects of Coptis chinensis are attributed to its unique profile of protoberberine alkaloids. While structurally similar, minor substitutions on the tetracyclic ring system lead to significant differences in their pharmacological potency and mechanisms of action.
Antimicrobial Activity
Protoberberine alkaloids exhibit broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and protozoa.[4] Their primary mechanism involves intercalating with DNA, inhibiting protein synthesis, and disrupting cell membrane integrity.
Table 1: Quantitative Antimicrobial Activity of Coptis chinensis Alkaloids
| Alkaloid/Extract | Microorganism | Activity Type | Concentration | Reference |
|---|---|---|---|---|
| C. chinensis Extract | Mycobacterium abscessus | MIC | ~1.5 mg/mL | [8] |
| Berberine-HCl | Mycobacterium abscessus | MIC | ~0.25 mg/mL | [8] |
| Coptisine | Pasteurella multocida | MIC | 0.125 mg/mL | [9] |
| Berberine | Escherichia coli | IC50 | Not Specified | [10] |
| Coptisine | Escherichia coli | IC50 | Not Specified | [10] |
| Palmatine | Escherichia coli | IC50 | Not Specified | [10] |
| Berberine | Bacillus subtilis | MIC | 12.50 µg/mL (as AgNPs) | [11] |
| Berberine | Escherichia coli | MIC | 25 µg/mL (as AgNPs) | [11] |
Note: The relative inhibitory effect of alkaloids on E. coli was found to be in the order of berberine > coptisine > palmatine.[10]
Anticancer Activity
The antitumor properties of these alkaloids are a significant area of research. They exert their effects through various mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of metastasis.
Table 2: Quantitative Anticancer and Cytotoxic Activity of Coptis chinensis Alkaloids
| Alkaloid | Cell Line | Activity Type | Concentration (IC50) | Reference |
|---|---|---|---|---|
| Jatrorrhizine | Gastric Cancer (ACC-201) | Cytotoxicity | 17.85 µg/mL (52.75 µM) | [12] |
| Jatrorrhizine | Gastric Cancer (NCI-N87) | Cytotoxicity | 12.15 µg/mL (35.90 µM) | [12] |
| Coptisine | Gastric Cancer Cells | Cytotoxicity | Highest efficacy among tested alkaloids | [12] |
| Berberine | Gastric Cancer Cells | Cytotoxicity | Dose-dependent inhibition | [12] |
| Palmatine | Gastric Cancer Cells | Cytotoxicity | Dose-dependent inhibition |[12] |
Anti-inflammatory Activity
Protoberberine alkaloids are potent anti-inflammatory agents that modulate key signaling pathways involved in the inflammatory cascade, such as NF-κB, MAPKs, and JAK/STAT.[13] They effectively reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and various cytokines.
Table 3: Quantitative Anti-inflammatory Activity of Coptis chinensis Extract
| Extract/Alkaloid | Model System | Inhibited Mediator | Concentration (IC50) | Reference |
|---|---|---|---|---|
| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 31.8 µg/mL | [14] |
| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Prostaglandin E2 (PGE2) | 54.5 µg/mL | [14] |
| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Interleukin-6 (IL-6) | 48.7 µg/mL | [14] |
| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Interleukin-1β (IL-1β) | 71.3 µg/mL | [14] |
| C. chinensis Extract | LPS-stimulated RAW 264.7 cells | Tumor Necrosis Factor-α (TNF-α) | 62.5 µg/mL |[14] |
Enzyme Inhibition
The alkaloids also function as inhibitors of various enzymes, which contributes to their therapeutic effects. This includes the inhibition of metabolic enzymes like Cytochrome P450s (CYPs) and tissue-degrading enzymes involved in skin aging.
Table 4: Quantitative Enzyme Inhibitory Activity of Berberine
| Alkaloid | Enzyme | Activity Type | Concentration (IC50) | Reference |
|---|---|---|---|---|
| Berberine | Cytochrome P450 2D6 (CYP2D6) | Direct Inhibition | 11.9 µM | [15] |
| Berberine | Elastase | Enzyme Inhibition | 47.54 µg/mL | [16] |
| Berberine | Collagenase | Enzyme Inhibition | 22.16 µg/mL |[16] |
Signaling Pathways and Mechanisms of Action
The biological activities of protoberberine alkaloids are underpinned by their ability to modulate complex intracellular signaling networks. Understanding these pathways is crucial for targeted drug development.
Biosynthesis of Protoberberine Alkaloids
The diverse array of protoberberine alkaloids in Coptis chinensis originates from a common precursor, (S)-reticuline, through an interconnected biosynthetic network involving a series of enzymatic modifications.[1]
Anti-inflammatory Signaling
Berberine and related alkaloids exert potent anti-inflammatory effects by inhibiting multiple signaling pathways. They suppress the activation of transcription factors like NF-κB and AP-1 by targeting upstream kinases such as MAPKs (ERK, JNK, p38) and the JAK/STAT pathway, leading to a downstream reduction in inflammatory gene expression.[13][14][17]
References
- 1. A biosynthetic network for protoberberine production in Coptis chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Coptis chinensis on Biofilm Formation and Antibiotic Susceptibility in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial properties of berberines alkaloids in Coptis chinensis Franch by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Quasi-Irreversible Inhibition of CYP2D6 by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Coptis chinensis Franch Relies on Berberine to Alleviate Stomach Heat Syndrome through the JAK2-STAT3-NF-κB Signaling Pathway and Amino Acid Metabolism Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Potential of Epiberberine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiberberine, an isoquinoline alkaloid isolated from plants of the Coptis genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive investigation into the antioxidant potential of its chloride salt, Epiberberine chloride. The document elucidates the direct radical-scavenging properties and the cellular antioxidant mechanisms of this compound, with a focus on its modulation of key signaling pathways. Detailed experimental protocols for assessing antioxidant activity are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Natural products have historically been a rich source of novel antioxidant compounds.
Epiberberine, a protoberberine alkaloid, is a structural isomer of the well-studied compound berberine.[1] this compound, the salt form of this alkaloid, has demonstrated a range of biological activities.[2][3][4] This guide focuses specifically on its antioxidant potential, presenting both direct scavenging data and evidence of its influence on cellular antioxidant defense systems.
Direct Radical Scavenging Activity
This compound exhibits direct antioxidant effects by scavenging harmful reactive species. A notable activity is its ability to neutralize peroxynitrite (ONOO-), a potent and cytotoxic oxidant formed from the reaction of superoxide and nitric oxide.
Data Presentation: Radical Scavenging
| Assay | Test Compound | IC50 (µM) | Reference |
| Peroxynitrite (ONOO-) Scavenging | This compound | 16.83 | [2][3][4] |
IC50: The concentration of the compound required to scavenge 50% of the radicals.
Cellular Antioxidant Mechanisms
Beyond direct scavenging, this compound modulates endogenous antioxidant pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Recent studies have shown that Epiberberine (EPI) alleviates oxidative stress by:
-
Enhancing the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[5]
-
Decreasing the levels of intracellular ROS and Malondialdehyde (MDA), a marker of lipid peroxidation.[5]
-
Promoting the expression of Nrf2 and its downstream target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[5]
The activation of Nrf2 by Epiberberine is dependent on the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5]
Signaling Pathway: Keap1-Nrf2 Activation by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Peroxynitrite (ONOO-) Scavenging Assay
This assay evaluates the direct scavenging activity of a compound against peroxynitrite.
Materials:
-
Peroxynitrite (ONOO-) solution
-
Pyrogallol Red indicator
-
This compound stock solution
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and Pyrogallol Red.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the peroxynitrite solution.
-
After a defined incubation period, measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) to determine the extent of Pyrogallol Red bleaching.
-
The percentage of scavenging is calculated by comparing the absorbance in the presence of the test compound to that of the control (without the compound).
-
The IC50 value is determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common in vitro assay to assess the free radical scavenging ability of a compound.
Materials:
-
DPPH solution (in methanol or ethanol)
-
This compound stock solution
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
Add different concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging.
-
The percentage of scavenging activity is calculated relative to a control containing only the solvent.
-
The IC50 value is calculated from the concentration-response curve.
Experimental Workflow: DPPH Assay
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another widely used method to determine the antioxidant capacity of compounds.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
This compound stock solution
-
Ethanol or phosphate buffer
-
Spectrophotometer
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by mixing ABTS solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Materials:
-
Cell line (e.g., HepG2 human liver cancer cells)
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
This compound
-
Fluorescence plate reader
Procedure:
-
Seed cells in a microplate and allow them to adhere.
-
Treat the cells with various concentrations of this compound.
-
After an incubation period, wash the cells and load them with the DCFH-DA probe. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Add AAPH to induce oxidative stress.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence.
Conclusion
This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of cellular antioxidant defense mechanisms. Its ability to scavenge peroxynitrite and, more importantly, to activate the Keap1-Nrf2 signaling pathway via AMPK activation, highlights its potential as a therapeutic agent for conditions associated with oxidative stress. The upregulation of key antioxidant enzymes such as SOD, CAT, HO-1, and NQO1 provides a robust cellular defense against oxidative damage. Further research is warranted to fully elucidate the comparative antioxidant efficacy of this compound against other protoberberine alkaloids and to explore its therapeutic applications in preclinical models of diseases driven by oxidative stress. This guide provides a foundational understanding and detailed methodologies to aid researchers in these future investigations.
References
- 1. Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epiberberine (chloride) - MedChem Express [bioscience.co.uk]
- 4. glpbio.com [glpbio.com]
- 5. Activation of NRF2 by epiberberine improves oxidative stress and insulin resistance in T2DM mice and IR-HepG2 cells in an AMPK dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape: A Technical Guide to the Targets of Epiberberine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiberberine, a protoberberine alkaloid primarily isolated from plants of the Berberidaceae family, such as Coptis chinensis, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a quaternary ammonium salt, it is often studied in its chloride form, Epiberberine chloride. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Molecular Interactions
This compound exerts its biological effects through a multi-targeted approach, engaging with a range of enzymes, signaling proteins, and nucleic acids. The following sections delineate these key interactions, supported by quantitative data and a summary of the experimental protocols used for their determination.
Quantitative Data Summary
The inhibitory potency of this compound against various molecular targets has been quantified in several studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values reported in the literature.
| Target Enzyme | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | 1.07 | [1] |
| Butyrylcholinesterase (BChE) | 6.03 | [1] |
| Beta-secretase 1 (BACE1) | 8.55 (non-competitive) | [1] |
| Helicobacter pylori Urease (HPU) | 3.0 ± 0.01 | [2] |
| Jack Bean Urease (JBU) | 2.3 ± 0.01 | [2] |
| Peroxynitrite (ONOO-) Scavenging | 16.83 | [1] |
| 3T3-L1 Adipocyte Triglyceride Accumulation | 52.8 | [3] |
| Target | Ki (µM) | Inhibition Type | Reference |
| Helicobacter pylori Urease (HPU) | 10.6 ± 0.01 | Slow-binding, Uncompetitive | [2] |
| Jack Bean Urease (JBU) | 4.6 ± 0.01 | Slow-binding, Competitive | [2] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways implicated in cell growth, proliferation, inflammation, and metabolism.
Raf/MEK/ERK Signaling Pathway
This compound has been demonstrated to suppress the Raf/MEK1/2/ERK1/2 signaling pathway, which is a critical regulator of cell proliferation and differentiation.[3] This inhibition is particularly relevant in the context of its anti-adipogenic effects.
AMPKα/Akt Signaling Pathway
In the context of adipocyte differentiation, this compound also downregulates the AMPKα/Akt signaling pathway.[3] This pathway is a key regulator of cellular energy homeostasis and metabolism.
DNA Intercalation and Topoisomerase Inhibition
Epiberberine has been reported to interact with DNA, with studies suggesting an intercalative binding mode. Furthermore, it has been identified as an inhibitor of DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription.
Experimental Protocols
This section provides an overview of the methodologies employed to elucidate the molecular targets of this compound.
Cholinesterase and BACE1 Inhibition Assays
-
Principle: These assays measure the enzymatic activity of AChE, BChE, and BACE1 in the presence of varying concentrations of this compound to determine its inhibitory potency.
-
General Protocol (based on Ellman's method for Cholinesterases):
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the respective enzyme (AChE or BChE).
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
BACE1 Inhibition Assay (FRET-based):
-
A specific fluorescently labeled peptide substrate for BACE1 is used.
-
In the presence of BACE1, the substrate is cleaved, leading to a change in fluorescence resonance energy transfer (FRET).
-
The assay is performed with and without this compound to determine its effect on the rate of substrate cleavage.
-
The IC50 value is calculated from the dose-response curve.
-
Western Blot Analysis for Signaling Pathway Components
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status within a signaling pathway. This allows for the assessment of how this compound affects the activation of pathways like Raf/MEK/ERK and AMPK/Akt.
-
General Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., 3T3-L1 preadipocytes) and treat them with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels and phosphorylation status.
-
DNA Interaction Studies
-
Principle: Various biophysical techniques are used to investigate the binding of this compound to DNA.
-
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):
-
Ethidium bromide (EB), a fluorescent dye, intercalates into DNA, resulting in a significant increase in its fluorescence intensity.
-
A solution of DNA pre-saturated with EB is prepared.
-
This compound is titrated into the DNA-EB complex solution.
-
If this compound intercalates into the DNA, it will displace the bound EB, leading to a quenching of the fluorescence.
-
The extent of fluorescence quenching is used to determine the binding affinity of this compound to DNA.
-
-
UV-Visible Spectroscopy: The interaction of this compound with DNA can cause changes in its UV-Vis absorption spectrum (e.g., hypochromism and bathochromic shift), providing evidence of binding.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to detect conformational changes in the DNA structure upon binding of this compound.
Conclusion
This compound presents a compelling profile as a multi-targeting agent with therapeutic potential in various domains, including neurodegenerative diseases, metabolic disorders, and oncology. Its ability to inhibit key enzymes like cholinesterases and BACE1, modulate critical signaling pathways such as Raf/MEK/ERK and AMPK/Akt, and interact with fundamental cellular components like DNA and topoisomerases underscores its complex and promising mechanism of action. This guide provides a foundational understanding of its molecular targets, offering valuable insights for researchers and drug development professionals. Further investigation into the nuanced interactions of this compound within complex biological systems will be crucial for translating its therapeutic potential into clinical applications.
References
Methodological & Application
Epiberberine Chloride: Preparation and DMSO Solubility for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Note
Epiberberine, an isoquinoline alkaloid, is a subject of growing interest in pharmacological research due to its potential therapeutic properties. As a derivative of berberine, it shares a similar chemical scaffold but may exhibit distinct biological activities. This document provides detailed protocols for the preparation of epiberberine chloride stock solutions using dimethyl sulfoxide (DMSO) and summarizes its solubility and stability, crucial for ensuring reproducible and accurate experimental outcomes.
Physicochemical Properties and Solubility
This compound is a yellow crystalline solid. For experimental purposes, it is commonly dissolved in DMSO to create a concentrated stock solution, which is then further diluted in aqueous buffers or cell culture media to achieve the desired working concentration.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈ClNO₄ | [N/A] |
| Molecular Weight | 371.81 g/mol | [N/A] |
| Appearance | Yellow crystalline solid | [N/A] |
| Solubility in DMSO | 25 mg/mL (67.24 mM) | [N/A] |
| Storage (Solid) | 4°C, protected from light and moisture | [N/A] |
| Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [N/A] |
Note: Achieving the maximum solubility in DMSO may require sonication.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label a sterile microcentrifuge tube.
-
Weighing this compound: Carefully weigh out 3.72 mg of this compound powder and transfer it to the labeled tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Sterilization (Optional but Recommended): If the stock solution is intended for cell culture use, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in cell culture experiments to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the this compound working solution.
Visualizing the Workflow and a Key Signaling Pathway
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for preparing the stock solution and a simplified representation of a signaling pathway modulated by berberine and its analogs.
Concluding Remarks
The protocols and data presented provide a foundation for the consistent and effective use of this compound in research settings. Adherence to these guidelines for stock solution preparation, storage, and handling will contribute to the reliability of experimental results. As research into the biological effects of epiberberine continues, understanding its interactions with key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, will be crucial for elucidating its therapeutic potential.
In Vivo Administration of Epiberberine and Berberine Chloride in Diabetic Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Epiberberine chloride and the closely related compound Berberine chloride in diabetic rodent models. Due to the limited availability of extensive research on this compound in diabetic rat models, this guide also incorporates comprehensive data from studies on Berberine chloride in these models to provide a broader context for researchers.
Data Presentation: Quantitative Effects on Key Diabetic Markers
The following tables summarize the quantitative data from studies investigating the effects of this compound in diabetic mice and Berberine chloride in diabetic rats.
Effects of Epiberberine (EPI) on Diabetic Mice
A study on Type 2 diabetic (T2DM) mice, induced by a high-fat diet and streptozotocin (STZ), demonstrated the dose-dependent effects of Epiberberine.[1]
| Parameter | T2DM Model | EPI (50 mg/kg) | EPI (100 mg/kg) | EPI (200 mg/kg) | Metformin (200 mg/kg) |
| Blood Glucose | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Total Cholesterol (TC) | Increased | Reduced | Reduced | Reduced | Reduced |
| Total Triglyceride (TG) | Increased | Reduced | Reduced | Reduced | Reduced |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Increased | Reduced | Reduced | Reduced | Reduced |
| High-Density Lipoprotein Cholesterol (HDL-C) | Decreased | Elevated | Elevated | Elevated | Elevated |
Data adapted from a study on T2DM mice.[1]
Effects of Berberine Chloride (BC) on STZ-Induced Diabetic Rats
Multiple studies have evaluated the efficacy of Berberine chloride in streptozotocin (STZ)-induced diabetic rats.
Table 1.2.1: Effect of Berberine Chloride on Blood Glucose and Insulin
| Group | Blood Glucose (mg/dL) - Day 0 | Blood Glucose (mg/dL) - Day 22 | Blood Glucose (mg/dL) - Day 45 | Plasma Insulin |
| Normal Control | 83.61 ± 6.37 | 85.91 ± 6.54 | 89.81 ± 6.84 | 16.08 ± 1.22 |
| Diabetic Control | 246.46 ± 18.87 | 262.73 ± 20.11 | 291.87 ± 22.34 | 6.86 ± 0.53 |
| Diabetic + BC (25 mg/kg) | 248.02 ± 18.89 | 190.63 ± 14.52 | 162.05 ± 12.34 | 9.91 ± 0.75 |
| Diabetic + BC (50 mg/kg) | 248.32 ± 19.01 | 171.71 ± 13.14 | 120.37 ± 9.21 | 13.09 ± 1.00 |
| Diabetic + BC (100 mg/kg) | 244.84 ± 18.64 | 170.04 ± 12.95 | 119.86 ± 9.13 | 13.22 ± 1.01 |
| Diabetic + Glipizide (6 mg/kg) | 253.19 ± 19.38 | 162.14 ± 12.41 | 102.51 ± 8.38 | 14.92 ± 1.14 |
Data are presented as mean ± S.D.[2] Berberine chloride administration significantly decreased blood glucose and increased plasma insulin levels in diabetic rats.[2][3]
Table 1.2.2: Effect of Berberine Chloride on Lipid Profile
| Group | Total Cholesterol (TC) | Triglycerides (TG) | Phospholipids | LDL | VLDL |
| Diabetic Control | Increased | Increased | Increased | Increased | Increased |
| Diabetic + BC (50 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data from a 45-day study in STZ-induced diabetic rats.[4]
Experimental Protocols
Induction of Diabetes in Rodent Models
2.1.1. Type 1 Diabetes Model (STZ-Induced)
This protocol is suitable for inducing insulin-dependent diabetes.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Inducing Agent: Streptozotocin (STZ), dissolved in a cold citrate buffer (0.1 M, pH 4.5) immediately before use.
-
Dosage: A single intraperitoneal (i.p.) injection of STZ at a dose of 40-60 mg/kg body weight.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.[3]
2.1.2. Type 2 Diabetes Model (High-Fat Diet and Low-Dose STZ)
This model mimics the pathophysiology of human T2DM, characterized by insulin resistance and subsequent beta-cell dysfunction.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Diet: Feed the rats a high-fat diet (HFD) for a period of 2-4 weeks to induce insulin resistance.
-
Inducing Agent: Streptozotocin (STZ) in citrate buffer.
-
Dosage: After the HFD period, administer a single i.p. injection of a lower dose of STZ (e.g., 30-40 mg/kg body weight).
-
Confirmation of Diabetes: Monitor blood glucose and insulin levels.
Administration of Epiberberine and Berberine Chloride
2.2.1. This compound Administration (Mouse Model)
-
Compound Preparation: Prepare this compound in a suitable vehicle.
-
Dosage: Administer orally at doses of 50, 100, and 200 mg/kg body weight.[1]
-
Frequency: Once daily.
-
Duration: The treatment period can vary depending on the study's objectives.
2.2.2. Berberine Chloride Administration (Rat Model)
-
Compound Preparation: Berberine chloride can be dissolved in distilled water.
-
Dosage: Administer orally at doses of 25, 50, and 100 mg/kg body weight.[2] A dose of 50 mg/kg has been shown to be particularly effective.[2][3][4][5]
-
Frequency: Once daily.
Signaling Pathways and Visualizations
Epiberberine-Modulated Signaling Pathway in Diabetic Mice
Epiberberine has been shown to stimulate the insulin signaling pathway and inhibit the MAP kinase signaling pathway in the skeletal muscle and liver of diabetic mice.[1]
Caption: Epiberberine's dual action on insulin and inflammatory pathways.
Berberine Chloride-Modulated Signaling Pathways in Diabetic Rats
Berberine chloride exerts its anti-diabetic effects through multiple pathways, including improving insulin sensitivity and reducing inflammation and apoptosis.
3.2.1. Insulin Signaling Pathway
Berberine chloride enhances insulin signaling by increasing the expression of key molecules like IRS-1, Akt, and GLUT-4.[4]
Caption: Berberine chloride's enhancement of insulin signaling molecules.
3.2.2. Anti-inflammatory and Anti-apoptotic Pathways
Berberine chloride has been shown to reduce inflammation and apoptosis in the pancreas and liver of diabetic rats.[3][5] It achieves this by downregulating pro-inflammatory and pro-apoptotic proteins while upregulating anti-apoptotic proteins.[3][5]
Caption: Berberine chloride's protective effects against inflammation and apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of compounds like Epiberberine or Berberine chloride in diabetic rat models.
Caption: A generalized workflow for in vivo diabetic rat model studies.
References
- 1. Epiberberine Improves Hyperglycemia and Ameliorates Insulin Sensitivity in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrcps.com [ajrcps.com]
- 3. Berberine chloride ameliorates oxidative stress, inflammation and apoptosis in the pancreas of Streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulatory Effects of Berberine Chloride on Lipid Profile, Oxidant Status and Insulin Signaling Molecules in Streptozotocin Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Berberine chloride on the liver of streptozotocin-induced diabetes in albino Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Berberine and Epiberberine Isomers
Introduction
Berberine and epiberberine are structural isomers, both of which are naturally occurring isoquinoline alkaloids found in various medicinal plants, notably in the Coptis and Berberis species.[1][2] Berberine is well-researched for its wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory properties.[1] Epiberberine, its isomer, also exhibits biological activity and may influence the overall therapeutic effect of herbal extracts.[1] Due to their structural similarity, the separation and quantification of these isomers present a significant analytical challenge. Accurate and robust analytical methods are crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.
These application notes provide detailed protocols for the separation and analysis of berberine and epiberberine using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).
General Experimental Workflow
The general workflow for the analytical separation of berberine and epiberberine involves several key stages, from sample preparation to final data analysis.
Caption: General workflow for the separation and analysis of isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used, robust technique for the separation and quantification of berberine and epiberberine.[3] The choice of stationary phase and mobile phase composition is critical for achieving baseline separation of the isomers.
Protocol 1: Mixed-Mode HPLC for Berberine and Epiberberine Separation
This protocol utilizes a mixed-mode stationary phase for the effective separation of berberine and epiberberine.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Primesep B mixed-mode stationary phase column (3.2 x 150 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (20:80, v/v) containing 0.1% sulfuric acid.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: UV at 275 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh a suitable amount of the plant material or extract.
-
Perform extraction using an appropriate solvent (e.g., methanol or an ethanol-water mixture).[4]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Prepare a series of standard solutions of berberine and epiberberine in the mobile phase for calibration.
Protocol 2: Reversed-Phase HPLC for Berberine Analysis
This protocol is optimized for the quantification of berberine and can be adapted for the separation of its isomers with appropriate method development.
Methodology:
-
Instrumentation: HPLC with a Photodiode Array (PDA) detector.[5]
-
Column: C18 column (e.g., Unisphere C18, 5 µm, 4.6 x 150 mm).[3][5]
-
Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40, v/v).[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30°C.[5]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of berberine and epiberberine in complex biological matrices like plasma.[7][8]
Protocol: UPLC-MS/MS for Simultaneous Quantification in Plasma
This method was developed for the simultaneous determination of berberine, epiberberine, and other related alkaloids in rat plasma.[7]
Methodology:
-
Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: ACQUITY UPLC® BEH C18 column.[8]
-
Mobile Phase: A gradient elution using acetonitrile and water containing 5 mmol ammonium acetate (adjusted to pH 5.0 with formic acid).[7]
-
Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.[7]
-
MRM Transitions: Specific precursor to product ion transitions should be optimized for each analyte and the internal standard. For berberine, a common transition is m/z 336.1 → 320.2.[8]
-
-
Internal Standard: Tetrahydropalmatine is a suitable internal standard.[7]
Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add the internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the mixture.
-
Inject the supernatant into the UPLC-MS/MS system.
Capillary Electrophoresis (CE)
Capillary electrophoresis is an alternative technique that offers high separation efficiency and requires small sample volumes.[3][9]
Protocol: Capillary Zone Electrophoresis for Berberine Analysis
This protocol was developed for the determination of berberine in plant extracts.[9]
Methodology:
-
Instrumentation: A standard CE system with a UV detector.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): 0.1 M phosphate buffer (pH 7.0) and methanol (65:35, v/v).[9]
-
Separation Voltage: Typically in the range of 15-25 kV.
-
Detection: UV detection at a wavelength suitable for berberine (e.g., 254 nm or 345 nm).[10]
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., 80% ethanol).[9]
-
Centrifuge the extract to remove particulate matter.
-
Inject the supernatant directly into the CE system.[9]
Quantitative Data Summary
The following table summarizes the key parameters from various analytical methods for the separation and quantification of berberine and epiberberine.
| Technique | Analyte(s) | Column/Capillary | Mobile Phase/BGE | Flow Rate/Voltage | Retention/Migration Time | Detection | Reference |
| HPLC | Berberine, Epiberberine | Primesep B (3.2x150mm, 5µm) | MeCN/H₂O (20/80) with 0.1% H₂SO₄ | 0.5 mL/min | Not specified | UV at 275 nm | [1] |
| HPLC | Berberine | C18 (4.6x250mm, 5µm) | Methanol/0.1% TFA (50:50) | 1.0 mL/min | Not specified | UV at 345 nm | [11] |
| HPLC | Berberine | Inertsil C18 | Acetonitrile/KH₂PO₄ buffer (pH 2.5), gradient | 1.0 mL/min | Not specified | UV at 346 nm | [6] |
| UPLC-MS/MS | Berberine, Epiberberine, & others | C18 | Acetonitrile/Water with 5mM Ammonium Acetate (pH 5.0), gradient | Not specified | Not specified | ESI-MS/MS (MRM) | [7] |
| CE | Berberine | Fused Silica | 0.1M Phosphate buffer (pH 7.0)/Methanol (65:35) | Not specified | ~3.6 min | Not specified | [9] |
| CE | Berberine, Palmatine, Jatrorrhizine | Fused Silica | 60mM Sodium Phosphate (pH 8.0)/Methanol (60:40) | Not specified | < 6 min | UV at 254 nm | [10] |
Key Analytical Parameters
The successful separation of berberine and epiberberine is dependent on the careful selection and optimization of several key parameters within each analytical technique.
Caption: Key parameters influencing the separation of isomers.
Conclusion
The choice of analytical technique for the separation of berberine and epiberberine depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC with C18 or mixed-mode columns provides a robust and reliable method for routine quality control. For higher sensitivity and analysis in complex biological fluids, UPLC-MS/MS is the preferred method. Capillary electrophoresis offers a high-efficiency alternative with low sample and solvent consumption. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of methods for the analysis of these important isomeric alkaloids.
References
- 1. Alltesta HPLC Method for Analysis of Epiberberine and Berberine on Primesep B Column | SIELC Technologies [sielc.com]
- 2. [Classification study of Coptis chinensis based on quantitative physical property characteristics of appearance and internal quality evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 4. Facile extraction of berberine from different plants, separation, and identification by thin-layer chromatography, high-performance liquid chromatography, and biological evaluation against Leishmaniosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gigvvy.com [gigvvy.com]
- 6. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A rapid method for simultaneous quantification of berberine, berbamine, magnoflorine and berberrubine in mouse serum using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. High-performance capillary electrophoresis for determining the contents of berberine, jatrorrhizine and palmatine in Gegenqinlian decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS Analysis of Coptidis Rhizoma Alkaloids
Introduction
Coptidis Rhizoma, commonly known as Huanglian, is a traditional Chinese medicine with a long history of use for its anti-inflammatory, antibacterial, and anti-diabetic properties.[1][2] The primary bioactive constituents responsible for these effects are a group of protoberberine-type alkaloids, including berberine, palmatine, coptisine, epiberberine, and jatrorrhizine.[1][2] Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical technique for the sensitive and selective quantification of these alkaloids. This document provides detailed protocols for the UPLC-MS analysis of alkaloids in Coptidis Rhizoma, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
Sample Preparation: Extraction of Alkaloids from Coptidis Rhizoma
This protocol outlines the extraction of alkaloids from dried Coptidis Rhizoma powder for UPLC-MS analysis.
Materials:
-
Dried Coptidis Rhizoma powder
-
Methanol (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Water (ultrapure)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 0.5 g of dried Coptidis Rhizoma powder into a centrifuge tube.
-
Add 15 mL of methanol to the tube.[3]
-
For improved extraction efficiency of the salt-form alkaloids, a methanol-hydrochloric acid solution (100:1, v/v) can be utilized.[4]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the powder.
-
Perform ultrasonic extraction for 30 minutes at room temperature.[3][4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process (steps 2-7) on the residue to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of 50% methanol in water.[3]
-
Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Method for Quantitative Analysis
This section details the instrumental parameters for the separation and detection of Coptidis Rhizoma alkaloids.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[5][6]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient Elution:
-
0-1 min: 10-20% B
-
1-3 min: 20-22.5% B
-
3-3.5 min: 22.5-32.5% B
-
3.5-4.5 min: 32.5-45% B
-
4.5-5 min: 45-90% B
-
5-5.51 min: 90-10% B
-
5.51-8 min: 10% B[5]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Capillary Voltage: 3.2 kV.[5]
-
Source Temperature: 120 °C.[5]
-
Desolvation Temperature: 350 °C.[5]
-
Desolvation Gas Flow: 600 L/h.[5]
-
Cone Gas Flow: 50 L/h.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[5]
Quantitative Data Summary
The following table summarizes the typical MRM transitions and reported quantitative ranges for the major alkaloids in Coptidis Rhizoma.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Reference |
| Coptisine | 320.1 | 292.1 | 0.08 | [5] |
| Epiberberine | 336.1 | 320.1 | 0.08 | [5] |
| Jatrorrhizine | 338.2 | 322.1 | 0.08 | [5] |
| Berberine | 336.1 | 292.1 | 0.08 | [5] |
| Palmatine | 352.2 | 336.1 | 0.08 | [5] |
Note: The optimal MRM transitions and collision energies should be determined empirically for the specific instrument being used.
Visualizations
Figure 1: Experimental workflow for the UPLC-MS analysis of Coptidis Rhizoma alkaloids.
Figure 2: Simplified PI3K/AKT signaling pathway and the inhibitory role of Berberine.
Figure 3: Simplified MAPK/ERK signaling pathway and the inhibitory action of Berberine.
Discussion
The described UPLC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of major alkaloids in Coptidis Rhizoma. The sample preparation protocol is straightforward and ensures efficient extraction of the target analytes. The chromatographic conditions are optimized for good separation of the structurally similar alkaloids, while the MS/MS detection in MRM mode offers high selectivity and sensitivity.
Several studies have highlighted the interaction of Coptidis Rhizoma alkaloids, particularly berberine, with key cellular signaling pathways. For instance, berberine has been shown to inhibit the PI3K/AKT and MAPK signaling pathways, which are crucial in cell proliferation and survival.[8][9] This inhibitory action is a key mechanism behind the observed anti-cancer effects of Coptidis Rhizoma.[9] The ability to accurately quantify these alkaloids is therefore essential for understanding their pharmacological activity and for the quality control of Coptidis Rhizoma and its derived products.
Conclusion
This application note provides a comprehensive and detailed protocol for the UPLC-MS/MS analysis of alkaloids in Coptidis Rhizoma. The methods and data presented are valuable for researchers and professionals involved in the study and development of traditional medicines. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the molecular mechanisms of action of the key bioactive compounds.
References
- 1. Coptidis Rhizoma: a comprehensive review of its traditional uses, botany, phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptidis rhizoma and its main bioactive components: recent advances in chemical investigation, quality evaluation and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Simultaneous Qualitative and Quantitative Evaluation of the Coptidis Rhizoma and Euodiae Fructus Herbal Pair by Using UHPLC-ESI-QTOF-MS and UHPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry [frontiersin.org]
- 7. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach [mdpi.com]
- 9. Frontiers | Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers [frontiersin.org]
Troubleshooting & Optimization
Strategies to enhance the oral bioavailability of Epiberberine chloride
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at enhancing the oral bioavailability of Epiberberine chloride.
Frequently Asked Questions (FAQs)
FAQ 1: What is the baseline oral bioavailability of Epiberberine, and why is it a subject of research?
Epiberberine (EPI), a primary active alkaloid from "Rhizoma Coptidis," demonstrates significantly better biopharmaceutical properties than its well-known isomer, berberine.[1] In rat models, the absolute oral bioavailability of Epiberberine has been measured at 14.46%.[1] While this is much higher than that of berberine, which is less than 1%, a bioavailability of ~14.5% still indicates that a large fraction of the orally administered dose does not reach systemic circulation.[1] This limitation drives research into enhancement strategies to unlock its full therapeutic potential in areas like metabolic disorders.[2][3]
FAQ 2: What are the primary physiological barriers limiting the oral bioavailability of Epiberberine and related protoberberine alkaloids?
The primary barriers are similar to those affecting its isomer, berberine, and include:
-
P-glycoprotein (P-gp) Efflux: Epiberberine is a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium.[1][4] These transporters actively pump the absorbed drug from inside the enterocytes back into the intestinal lumen, reducing net absorption.
-
First-Pass Metabolism: After absorption, the drug passes through the intestine and liver, where it is subject to extensive metabolism by Cytochrome P450 (CYP450) enzymes before it can reach systemic circulation.[4][5] Epiberberine has been shown to have an inhibitory effect on CYP2C9 and CYP2D6, which suggests it interacts significantly with these metabolic enzymes.[1]
-
Poor Permeability and Solubility: Although Epiberberine has better properties than berberine, its ionic nature can still limit its passive diffusion across the lipid-rich intestinal cell membranes.[6][7]
Below is a diagram illustrating the key mechanisms that limit oral absorption.
References
- 1. The oral bioavailability, excretion and cytochrome P450 inhibition properties of epiberberine: an in vivo and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the oral bioavailability of berberine: A crystal engineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the oral bioavailability of berberine: A crystal engineering approach | CoLab [colab.ws]
Stability testing of Epiberberine chloride in different solvents and pH
This technical support center provides guidance on the stability of epiberberine chloride in various solvents and pH conditions. As direct, comprehensive stability data for this compound is limited in publicly available literature, this guide leverages information from studies on berberine chloride, a structurally similar isoquinoline alkaloid. Researchers should use this information as a starting point and are encouraged to perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound stock solutions?
For short-term storage, stock solutions of this compound can be stored at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q2: In which solvents is this compound soluble?
Q3: How does pH affect the stability of this compound in aqueous solutions?
Based on studies of the closely related compound berberine chloride, it is expected that this compound will exhibit good stability across a range of pH values. Berberine chloride has been found to be very stable in various buffer systems (pH 1.2 to 9.0) for up to 6 months at both 25°C and 40°C, with less than 5% degradation observed.[3][4] However, forced degradation studies on berberine chloride have shown that it is unstable in strongly acidic and basic conditions, particularly at elevated temperatures.[5][6]
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the available literature, insights can be drawn from forced degradation studies of berberine chloride. The primary degradation pathways for berberine chloride involve hydrolysis under acidic and basic conditions and oxidation.[5] It is plausible that this compound would be susceptible to similar degradation mechanisms.
Troubleshooting Guides
Issue: Unexpectedly low or variable results in bioassays.
-
Possible Cause: Degradation of this compound in the experimental solvent or buffer.
-
Troubleshooting Steps:
-
Verify Solvent/Buffer Compatibility: Ensure that the chosen solvent or buffer system is appropriate for this compound. If using a new solvent system, it is advisable to perform a preliminary stability test.
-
pH Monitoring: If using aqueous buffers, monitor the pH of your solutions throughout the experiment, as pH shifts can affect stability.
-
Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment to minimize potential degradation over time.
-
Storage Conditions: Review the storage conditions of your stock solutions. Ensure they are stored at the recommended temperatures and protected from light.
-
Issue: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Run a freshly prepared sample of this compound to confirm that the unknown peaks are not present initially.
-
Conduct a Forced Degradation Study: To tentatively identify potential degradation products, you can perform a forced degradation study under stress conditions (e.g., acid, base, oxidation). This can help in understanding the degradation profile of your compound.
-
Review Mobile Phase Compatibility: Ensure that the mobile phase used in your chromatography is not causing on-column degradation of the analyte.
-
Experimental Protocols
The following are generalized protocols for stability testing, adapted from studies on berberine chloride. These should be optimized for this compound.
Protocol 1: pH-Dependent Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2 HCl buffer, pH 3.0 and 5.0 phthalate buffers, pH 7.0 phosphate buffer, and pH 9.0 borate buffer).[3][4]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples at controlled temperatures (e.g., 25°C and 40°C) and protect them from light.[3][4]
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 7, 14, 30, 60, 90, and 180 days), withdraw an aliquot from each sample.[3][4]
-
Quantification: Analyze the concentration of remaining this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 1 M HCl) and incubate at an elevated temperature (e.g., 80°C) for a defined period (e.g., 5 hours).[5] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 1 M NaOH) and incubate at an elevated temperature (e.g., 80°C) for a shorter period due to higher instability (e.g., 30 minutes).[5] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 30% H₂O₂) and incubate at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[5]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified duration (e.g., 12 hours).[5]
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm and 365 nm) for a defined period (e.g., 24 hours).[5]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Data Presentation
The following tables are templates for presenting stability data.
Table 1: pH-Dependent Stability of this compound at 25°C
| pH | Initial Concentration (µg/mL) | Concentration at Day 7 (µg/mL) | Concentration at Day 30 (µg/mL) | Concentration at Day 90 (µg/mL) | % Degradation at Day 90 |
| 1.2 | |||||
| 3.0 | |||||
| 5.0 | |||||
| 7.0 | |||||
| 9.0 |
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 1 M HCl | 5 hours | 80°C | ||
| 1 M NaOH | 30 minutes | 80°C | ||
| 30% H₂O₂ | 1 hour | 80°C | ||
| Dry Heat | 12 hours | 105°C | ||
| UV Light (254 nm) | 24 hours | Ambient | ||
| UV Light (365 nm) | 24 hours | Ambient |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Identifying potential degradation products of Epiberberine chloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation products of Epiberberine chloride in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: Limited direct data exists for the degradation of this compound. The information provided is largely based on studies of a closely related isoquinoline alkaloid, Berberine chloride, and general principles of chemical stability. Researchers should validate these findings for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely conditions that can cause the degradation of this compound in solution?
A1: Based on studies of the structurally similar Berberine chloride, this compound is likely susceptible to degradation under the following stress conditions:
-
Alkaline conditions: Strong bases (e.g., 1M NaOH) can cause significant and rapid degradation.[1]
-
Acidic conditions: Strong acids (e.g., 1M HCl) can also induce degradation, although typically to a lesser extent than strong bases.[1]
-
Oxidative stress: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of degradation products.[1][2]
-
Photolytic stress: Exposure to UV light (e.g., at 254 nm and 365 nm) may cause degradation.[1]
-
Thermal stress: Elevated temperatures (e.g., 80°C or higher) can accelerate degradation, especially in the presence of acids, bases, or oxidizing agents.[1][2]
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively documented, based on the known degradation pathways of Berberine, potential degradation could involve modifications to the isoquinoline core. Forced degradation studies on Berberine have shown the formation of multiple degradation products under various stress conditions, which are typically identified as additional peaks in HPLC chromatograms.[1][2][3] The exact nature of these products would require identification using techniques like mass spectrometry (MS).
Q3: My this compound solution has changed color. Does this indicate degradation?
A3: A change in the color of your this compound solution could be an indicator of degradation. However, it is not a definitive confirmation. Factors such as pH changes or interactions with other components in the solution could also lead to color variations. It is crucial to use analytical techniques like HPLC or UV-Vis spectroscopy to confirm any chemical changes and the formation of degradation products.
Q4: How can I store my this compound solutions to minimize degradation?
A4: To minimize degradation, this compound solutions should be stored under the following conditions:
-
In a cool, dark place: Protect from light and elevated temperatures. For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C to -80°C), depending on the solvent.[4][5]
-
In a tightly sealed container: This prevents solvent evaporation and exposure to atmospheric oxygen.
-
At an appropriate pH: Given its instability in strong acidic and basic conditions, maintaining a neutral or slightly acidic pH is advisable for aqueous solutions.
-
Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use to ensure accuracy in your experiments.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound. | 1. Confirm the identity of the main peak using a fresh standard. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks. 3. Use a mass spectrometer detector (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Loss of potency or reduced biological activity. | Degradation of the active compound. | 1. Re-analyze the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare a fresh solution from a new batch of this compound powder and repeat the experiment. 3. Review your solution preparation and storage procedures to identify potential sources of degradation. |
| Precipitation in the solution. | Poor solubility or degradation leading to insoluble products. | 1. Confirm the solubility of this compound in your chosen solvent and concentration. Sonication or gentle heating may aid dissolution.[4] 2. If solubility is not the issue, the precipitate may be a degradation product. Analyze the supernatant and the dissolved precipitate (if possible) by HPLC to investigate. |
Quantitative Data on Berberine Chloride Degradation
The following table summarizes the degradation of Berberine chloride under various stress conditions, which may serve as an estimate for the stability of this compound.
| Stress Condition | Temperature | Duration | % Degradation of Berberine Chloride | Reference |
| 1M HCl | 80°C | 5 hours | 6% | [1] |
| 1M NaOH | 80°C | 30 minutes | 48% | [1] |
| 1M NaOH | 80°C | 3 hours | 83% | [1] |
| 30% H₂O₂ | 80°C | 1 hour | 19% | [1] |
| Dry Heat | 105°C | 12 hours | Stable | [1] |
| Photolytic (254 nm & 365 nm) | Ambient | 24 hours | Stable | [1] |
| Water Hydrolysis | 80°C | 4 hours | Stable | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to intentionally degrade this compound and identify the resulting degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mobile phase mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 80°C for 5 hours. Cool and neutralize with 1M NaOH.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Heat at 80°C for 30 minutes. Cool and neutralize with 1M HCl.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Heat at 80°C for 1 hour.[1]
-
Thermal Degradation: Keep the stock solution in a hot air oven at 105°C for 12 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light at 254 nm and 365 nm for 24 hours.[1]
-
Control Sample: Keep a portion of the stock solution at room temperature, protected from light.
3. Sample Analysis:
-
After the specified stress period, dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method. A common method for related compounds uses a C18 column with a mobile phase of acetonitrile and a phosphate buffer (e.g., 25:75 v/v, pH 3).[1] Detection is typically performed with a UV detector at an appropriate wavelength (e.g., 271 nm).[1]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
-
The peak purity of the this compound peak should be checked to ensure it is not co-eluting with any degradation products.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
How to address poor cell permeability of protoberberine alkaloids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of protoberberine alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why do protoberberine alkaloids, such as berberine, exhibit poor cell permeability?
A1: Protoberberine alkaloids generally show low oral bioavailability due to a combination of factors:
-
P-glycoprotein (P-gp) Efflux: Many protoberberine alkaloids are substrates of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in intestinal epithelial cells.[1][2][3] This pump actively transports the alkaloids back into the intestinal lumen, limiting their net absorption.[2][3]
-
Poor Aqueous Solubility: Some protoberberine alkaloids have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[4]
-
Rapid Metabolism: These compounds can undergo extensive first-pass metabolism in the intestine and liver by cytochrome P450 (CYP) enzymes, reducing the amount of active compound that reaches systemic circulation.
-
Ionic Nature: The quaternary ammonium structure of many protoberberine alkaloids, like berberine, contributes to their poor membrane permeability.[5]
Q2: What are the most common strategies to improve the cell permeability of protoberberine alkaloids?
A2: Several strategies are employed to enhance the bioavailability of protoberberine alkaloids:
-
Nanoparticle-Based Delivery Systems: Encapsulating alkaloids in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles, nanoemulsions) can protect them from degradation, improve solubility, and facilitate transport across the intestinal barrier.[6]
-
Structural Modification: Synthesizing derivatives or prodrugs of the parent alkaloid can improve its lipophilicity and reduce its affinity for P-gp, thereby enhancing passive diffusion.
-
Co-administration with Absorption Enhancers/P-gp Inhibitors: Using excipients that inhibit P-gp function (e.g., TPGS, quercetin) or transiently open tight junctions (e.g., sodium caprate) can significantly increase absorption.[7][8]
-
Formulation Strategies: Techniques like cocrystallization and the formation of phospholipid complexes or mixed micelles can improve the solubility and dissolution rate of these compounds.[5]
Q3: How can I assess the cell permeability of my protoberberine alkaloid derivative in the lab?
A3: The two most common in vitro models for assessing intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It allows for the study of both passive diffusion and active transport processes, including P-gp efflux.[9][10][11]
-
PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening compounds for their passive permeability.[12][13]
Q4: My Caco-2 assay shows high efflux of my compound. What does this mean and what can I do?
A4: A high efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay indicates that your compound is likely a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp) for protoberberine alkaloids.[11] To confirm this, you can perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[11] A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated transport. To overcome this, consider the strategies mentioned in Q2, such as co-formulation with a P-gp inhibitor or structural modification of your compound to reduce its affinity for the transporter.
Troubleshooting Guides
Caco-2 Permeability Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Low TEER values | Incomplete monolayer formation, cell toxicity, or improper handling. | Ensure cells are seeded at the correct density and cultured for at least 21 days to allow for differentiation.[14] Check for cytotoxicity of the test compound. Handle the Transwell inserts carefully to avoid damaging the monolayer. |
| High variability between replicates | Inconsistent cell seeding, leakage from the Transwell insert, or analytical error. | Ensure a homogenous cell suspension during seeding. Check for any visible damage to the inserts. Validate the analytical method for accuracy and precision. |
| Poor recovery of the test compound | Binding to the plate material, instability in the assay buffer, or metabolism by Caco-2 cells. | Use low-binding plates. Assess the stability of the compound in the assay buffer over the experiment's duration. Analyze for the presence of metabolites. |
| Unexpectedly low permeability | Low solubility of the compound in the assay buffer, or high efflux. | Check the solubility of the compound in the transport buffer. If solubility is low, consider using a co-solvent (ensure it doesn't affect cell integrity). To investigate efflux, perform a bi-directional transport study (A-B and B-A).[11] |
Parallel Artificial Membrane Permeability Assay (PAMPA)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in permeability values | Inconsistent application of the lipid layer, evaporation, or air bubbles. | Ensure a consistent and even application of the lipid solution to the filter. Use a sealed container with a moist environment to minimize evaporation during incubation.[15] Inspect for and remove any air bubbles between the filter and the solutions. |
| Low permeability for a known permeable compound | Improper lipid composition, or compound precipitation in the donor well. | Verify the composition of the lipid solution. Ensure the concentration of the test compound in the donor well is below its solubility limit in the assay buffer. |
| High permeability for a known impermeable compound | Damaged artificial membrane or leakage. | Check the integrity of the filter plate. Ensure proper assembly of the donor and acceptor plates. |
Quantitative Data Summary
The following tables summarize quantitative data on the permeability of berberine and the effectiveness of various enhancement strategies.
Table 1: Apparent Permeability (Papp) of Berberine in Caco-2 Cells
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Berberine alone | 0.29 ± 0.08 | - | - | [16] |
| Berberine with TPGS (P-gp inhibitor) | 1.76 ± 0.19 | - | - | [16] |
Table 2: Enhancement of Berberine Bioavailability with Different Formulations
| Formulation/Strategy | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Spray-dried mucoadhesive microparticles | 3.46 | 6.98 | [16] |
| Co-administration with 2.5% TPGS | 2.9 | 1.9 | [7] |
| Berberine-gentisic acid salt | 1.8 | - | [5] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well plates) at a density of approximately 1.5 x 10⁵ cells/cm².[1]
-
Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[10]
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be above 300 Ω·cm² to indicate a confluent monolayer.[10]
-
Alternatively, the permeability of a paracellular marker like Lucifer yellow can be measured.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
For Apical to Basolateral (A-B) transport: Add the test compound (e.g., berberine) dissolved in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For Basolateral to Apical (B-A) transport: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from both donor and receiver compartments.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (μg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (μg/mL).
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate:
-
Prepare a lipid solution (e.g., 1% lecithin in dodecane).
-
Apply a small volume (e.g., 5 µL) of the lipid solution to the filter of a 96-well donor plate to form the artificial membrane.
-
-
Assay Procedure:
-
Prepare the test compound solution in a suitable buffer (e.g., PBS at pH 7.4) in a 96-well donor plate.
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
Place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.[15]
-
-
Sample Analysis and Data Calculation:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability (Pe) in cm/s using a relevant equation that accounts for the volumes and concentrations in the donor and acceptor wells.
-
Visualizations
Caption: P-glycoprotein mediated efflux of protoberberine alkaloids.
Caption: Workflow for a Caco-2 permeability experiment.
Caption: Overview of strategies to enhance protoberberine permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 16. Major Signaling Pathways in Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects in experiments with Epiberberine chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Epiberberine chloride, with a specific focus on minimizing off-target effects to ensure data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a protoberberine alkaloid isolated from plants of the Berberidaceae family, such as Coptis chinensis. It is known to be a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and a non-competitive inhibitor of beta-secretase 1 (BACE1)[1][2]. These activities suggest its potential in research related to neurodegenerative diseases like Alzheimer's disease.
Q2: What are the known signaling pathways modulated by Epiberberine?
Epiberberine has been shown to influence key cellular signaling pathways. It can downregulate the Raf/MEK1/2/ERK1/2 and AMPKα/Akt pathways, which are involved in cell proliferation, differentiation, and metabolism[1][2].
Q3: What are the most critical known off-target effects of this compound?
A significant off-target interaction of Epiberberine is its inhibition of various cytochrome P450 (CYP450) enzymes. This can lead to drug-drug interactions and altered metabolism of other compounds. It is a notable inhibitor of CYP2D6 and CYP2C9 in human liver microsomes[3][4].
Q4: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
-
Incorporate proper controls: Always include a vehicle control (e.g., DMSO) and, if possible, a structurally related but inactive compound as a negative control. An orthogonal inhibitor with a different chemical scaffold that targets the same protein can serve as a valuable positive control to confirm that the observed phenotype is due to on-target inhibition[5].
-
Perform rescue experiments: If the target of Epiberberine is known, attempt to rescue the phenotype by overexpressing a resistant mutant of the target protein.
Q5: Are there general "best practices" for using small molecule inhibitors like this compound?
Yes, researchers should adhere to the following principles:
-
Confirm compound identity and purity: Always source this compound from a reputable supplier and verify its identity and purity.
-
Assess compound stability: Ensure the compound is stable under your specific experimental conditions (e.g., in cell culture media over the duration of the experiment).
-
Validate on-target engagement: Whenever possible, use a direct biochemical or biophysical assay to confirm that this compound is engaging with its intended target in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Variability in compound concentration. 2. Degradation of this compound stock solution. 3. Cell line instability or high passage number. | 1. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Store stock solutions in small, single-use aliquots at -80°C. 3. Use low-passage cells and regularly perform cell line authentication. |
| High cellular toxicity observed at concentrations expected to be selective | 1. Off-target effects leading to cytotoxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Compound precipitation in media. | 1. Lower the concentration of this compound. 2. Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.5%). 3. Check the solubility of this compound in your specific media and visually inspect for precipitates. |
| Observed phenotype does not match expectations based on the known on-target activity | 1. The phenotype is a result of an off-target effect. 2. The intended target is not expressed or is not critical for the observed phenotype in your specific cell line. 3. The experimental timeframe is not optimal to observe the expected phenotype. | 1. Perform orthogonal control experiments (see Q4 in FAQs). 2. Verify target expression using techniques like Western blot or qPCR. 3. Conduct a time-course experiment to identify the optimal duration of treatment. |
| Discrepancy between in vitro and in vivo results | 1. Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism). 2. Significant off-target effects in the whole organism not observed in isolated cells. | 1. Review literature on the pharmacokinetics of Epiberberine and related protoberberine alkaloids. Consider formulation strategies to improve bioavailability. 2. Investigate potential metabolism by CYP450 enzymes and consider potential drug-drug interactions in vivo. |
Quantitative Data Summary
Table 1: In Vitro Potency of Epiberberine on Primary Targets
| Target | Assay Type | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | 1.07 | [1][2] |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition | 6.03 | [1][2] |
| Beta-secretase 1 (BACE1) | Enzyme Inhibition | 8.55 (non-competitive) | [1][2] |
Table 2: Off-Target Activity of Epiberberine on Human Cytochrome P450 Enzymes
| CYP450 Isoform | Assay System | IC50 (µM) | Reference |
| CYP2D6 | Human Liver Microsomes | 11.86 | [3] |
| CYP2C9 | Human Liver Microsomes | 8.18 | [3] |
| CYP3A4 | Human Liver Microsomes | 81.50 | [3] |
| CYP2E1 | Human Liver Microsomes | 66.28 | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal On-Target Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the EC50 (half-maximal effective concentration) of this compound for a specific cellular phenotype.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. A common starting concentration is 100 µM. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound and the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the desired phenotype using an appropriate assay (e.g., cell viability assay like MTT or CellTiter-Glo, reporter gene assay, or high-content imaging).
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Assessing Off-Target Effects using an Orthogonal Control
This protocol describes how to use a structurally different inhibitor of the same target to confirm that the observed phenotype is due to on-target activity.
-
Select an Orthogonal Inhibitor: Identify a well-characterized inhibitor of your target of interest that has a different chemical structure from this compound.
-
Dose-Response for Both Compounds: Perform a dose-response experiment (as described in Protocol 1) for both this compound and the orthogonal inhibitor.
-
Negative Control: Include a structurally similar but inactive analog of this compound, if available, to show that the observed effect is not due to a general property of the chemical scaffold.
Protocol 3: Profiling for Kinase Off-Target Effects
For a broader assessment of off-target effects, a kinase selectivity panel is recommended. This is often performed as a service by specialized companies.
-
Select a Kinase Panel: Choose a panel that covers a broad representation of the human kinome.
-
Single High-Concentration Screen: Initially, screen this compound at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
Identify Potential Hits: Identify kinases that show significant inhibition (e.g., >50%) at this concentration.
-
Determine IC50 Values: For the identified "hits," perform dose-response experiments to determine the IC50 value for each potential off-target kinase.
-
Analyze Selectivity: Compare the IC50 values for the off-target kinases to the on-target potency to assess the selectivity window.
Visualizations
Caption: Experimental workflow for characterizing this compound and assessing off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Validation & Comparative
A Comparative Analysis of Epiberberine Chloride and Other Acetylcholinesterase Inhibitors
This guide provides a detailed comparison of the efficacy of Epiberberine chloride against other established acetylcholinesterase (AChE) inhibitors, namely Donepezil, Galantamine, and Rivastigmine. The information is intended for researchers, scientists, and professionals in drug development, offering objective, data-driven insights into their comparative performance.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] This process terminates the signal transmission at cholinergic synapses, allowing neurons to repolarize.[1] In neurodegenerative conditions like Alzheimer's disease, there is a decline in cholinergic function.[2] AChE inhibitors counteract this by preventing the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1] This mechanism forms the primary therapeutic strategy for managing the cognitive symptoms of mild to moderate Alzheimer's disease.[3][4]
Epiberberine, an alkaloid isolated from plants like Coptis chinensis, has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] This guide compares its in-vitro efficacy with that of commonly prescribed AChE inhibitors.
Quantitative Efficacy Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and other selected inhibitors against both AChE and BChE. Lower values indicate greater potency.
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity |
| This compound | AChE | 1.07[5][6] | BChE/AChE ≈ 5.6 |
| BChE | 6.03[5][6] | ||
| Donepezil | AChE (human) | 0.0116[7] | Highly selective for AChE |
| AChE (bovine) | 0.00812[7] | ||
| Galantamine | AChE | 0.41 | >50-fold selective for AChE over BChE |
| Rivastigmine | AChE | 0.0043 - 4.76[8] | Dual inhibitor |
| BChE | 0.016 - 0.238 |
Data presented as µM for consistency. Note that the reported IC50 for Rivastigmine varies significantly across different studies and experimental conditions.
Signaling Pathway and Mechanism of Action
AChE inhibitors function by interfering with the catalytic breakdown of acetylcholine in the synaptic cleft. This enhances the activation of postsynaptic cholinergic receptors (both nicotinic and muscarinic), thereby boosting neuronal signaling.
Caption: Cholinergic synapse showing AChE inhibition.
Experimental Protocols
The efficacy of AChE inhibitors is commonly determined using the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine.[9] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion which can be quantified by measuring its absorbance at 412 nm.[9][10] The rate of color change is proportional to the enzyme's activity.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Phosphate buffer (0.1 M, pH 8.0)[10]
-
AChE enzyme solution (from Electrophorus electricus or other sources)
-
Test compounds (this compound, etc.) dissolved in an appropriate solvent
-
DTNB solution (10 mM in buffer)[10]
-
ATCI solution (14 mM in buffer)[10]
Procedure:
-
Preparation: Add 140 µL of phosphate buffer to each well of a 96-well plate.[10]
-
Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations to the sample wells. For control wells, add 10 µL of the solvent vehicle.[10]
-
Enzyme Addition: Add 10 µL of the AChE enzyme solution to all wells.[10]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[9][10]
-
DTNB Addition: Add 10 µL of DTNB solution to each well.[10]
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.[10]
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over a period of time (e.g., 3-10 minutes) using a microplate reader.[9][10]
-
Calculation: Determine the rate of reaction (V) for each well. The percent inhibition is calculated using the following formula:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the Ellman's method.
Conclusion
Based on the available in-vitro data, this compound is an effective inhibitor of AChE with an IC50 value in the low micromolar range (1.07 µM).[5][6] It also demonstrates inhibitory activity against BChE.[5][6]
When compared to standard Alzheimer's drugs:
-
Donepezil is significantly more potent, with an IC50 in the low nanomolar range, and shows high selectivity for AChE.[7]
-
Galantamine is also more potent than this compound (IC50 of 0.41 µM) and is highly selective for AChE.
-
Rivastigmine exhibits high potency as a dual inhibitor of both AChE and BChE, with some studies reporting IC50 values in the low nanomolar range.[8]
While this compound may not be as potent as the established synthetic inhibitors, its activity as a naturally derived compound warrants further investigation. Its dual inhibition of both AChE and BChE could offer a different therapeutic profile, and its potential multitarget effects, including antioxidant activity, make it an interesting candidate for further research in the context of neurodegenerative diseases.[5][6]
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine derivatives as inhibitors of acetylcholinesterase: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Improving Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Are Irreversible Inhibitors the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epiberberine (chloride) - MedChem Express [bioscience.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A Comparative Guide to AMPK Signaling Pathway Activators: Evaluating Epiberberine Chloride's Potential
For Researchers, Scientists, and Drug Development Professionals
The 5' AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, cancer, and inflammatory conditions. A variety of small molecules have been identified as AMPK activators, each with distinct mechanisms of action and cellular effects. This guide provides a comparative analysis of key AMPK activators, with a focus on validating their effects on the AMPK signaling pathway. While direct experimental data on Epiberberine chloride is limited in publicly available research, we will draw comparisons with its close structural analog, Berberine, alongside other well-characterized activators: Metformin, AICAR, and A-769662.
Quantitative Comparison of AMPK Activators
The following table summarizes the quantitative data on the activation of AMPK and downstream effects for Berberine, Metformin, AICAR, and A-769662. This data is compiled from various in vitro and in vivo studies and serves as a benchmark for evaluating novel AMPK activators like this compound.
| Compound | Cell Type/System | Concentration Range | Key Quantitative Readouts | Reference |
| Berberine | HCT116, SW480, LOVO CRC cells | 15-60 µmol/L | Increased phosphorylation of AMPK (Thr172) and ACC (Ser79) observed as early as 30 minutes. | [1] |
| 3T3-L1 adipocytes | 5-20 µM | Dose-dependent increase in AMPK activity and phosphorylation of its substrate IRS-1 (Ser789). | [2] | |
| Metformin | Primary rat hepatocytes | 50 µM - 500 µM | Significant AMPK activation at 500 µM after 1 hour and at 50 µM after 7 hours. | [3] |
| Bovine mammary epithelial cells | 3 mmol/L | Increased the ratio of phosphorylated AMPK (T172) to total AMPK and phosphorylated ACCα (S79) to total ACCα. | [4] | |
| AICAR | LNCaP and PC3 prostate cancer cells | 0.5 - 3 mM | Dose-dependent increase in phosphorylation of ACC, a downstream target of AMPK. | [5] |
| Mouse heart | 0.15 - 0.5 mM | Increased phosphorylation of AMPK α-subunit (Thr172) and ACC (Ser79). | [6] | |
| A-769662 | Partially purified rat liver AMPK | EC50 = 0.8 µM | Direct stimulation of AMPK activity. | [7] |
| Primary rat hepatocytes | IC50 = 3.2 µM | Inhibition of fatty acid synthesis. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of AMPK activators.
Western Blot Analysis for AMPK Activation
This technique is widely used to detect the phosphorylation status of AMPK and its downstream targets, which is indicative of its activation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116, LNCaP, primary hepatocytes) in appropriate culture plates and allow them to adhere.
-
Treat cells with the AMPK activator (e.g., Berberine, Metformin, AICAR, A-769662) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AMPK (e.g., anti-phospho-AMPKα (Thr172)) and its downstream targets like ACC (e.g., anti-phospho-ACC (Ser79)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[1][4][6]
-
In Vivo Studies in Animal Models
Animal models are essential for evaluating the physiological effects of AMPK activators.
-
Animal Model Selection:
-
Choose an appropriate animal model that recapitulates the disease of interest (e.g., db/db mice for type 2 diabetes, mice with induced colitis for inflammatory bowel disease).
-
-
Drug Administration:
-
Tissue Collection and Analysis:
Visualizing the AMPK Signaling Pathway and Experimental Workflow
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: The AMPK signaling pathway and points of intervention by various activators.
Caption: A typical experimental workflow for validating the effect of a compound on the AMPK pathway.
Conclusion
While direct and comprehensive experimental data for this compound's effect on the AMPK signaling pathway remains to be published, the extensive research on its structural analog, Berberine, provides a strong rationale for its investigation as a potential AMPK activator. The comparative data and detailed protocols for established activators like Metformin, AICAR, and A-769662 presented in this guide offer a valuable framework for researchers to design and execute studies to validate the therapeutic potential of novel compounds targeting the AMPK pathway. Future studies should focus on generating robust quantitative data for this compound to accurately position it within the landscape of AMPK activators.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Diabetic Effects of Epiberberine Chloride: In Vitro vs. In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo anti-diabetic effects of Epiberberine chloride. Drawing on available experimental data, this document aims to objectively present its performance, often in relation to its well-studied isomer, Berberine, to provide a clear perspective on its therapeutic potential.
In Vitro Anti-Diabetic Profile of this compound
Direct quantitative in vitro studies on the anti-diabetic effects of this compound are not as extensive as those for its isomer, Berberine. However, existing research and comparative analyses provide valuable insights into its mechanisms of action at the cellular level.
A key study analyzing the structure-activity relationship of several protoberberine alkaloids, including Epiberberine and Berberine, revealed that Berberine and Coptisine exhibit more potent anti-hyperglycemic effects.[1] Nevertheless, Epiberberine has been shown to possess inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[1] Furthermore, Epiberberine has been observed to improve insulin resistance in insulin-resistant HepG2 cells, an effect that is dependent on the activation of AMP-activated protein kinase (AMPK).
Due to the structural similarity and shared metabolic pathways with Berberine, its in vitro data serves as a valuable reference point for understanding the potential cellular mechanisms of Epiberberine.
Table 1: Comparative Summary of In Vitro Anti-Diabetic Effects of Berberine (as a reference for Epiberberine)
| In Vitro Parameter | Cell Line(s) | Observed Effect of Berberine | Reference(s) |
| Glucose Consumption | HepG2 | Increased glucose consumption by 32% to 60% at concentrations of 5 µM to 100 µM.[2] | [2] |
| Glucose Uptake | 3T3-L1 adipocytes | Enhanced basal glucose uptake.[3] | [3] |
| HepG2 | Stimulated glucose consumption.[4] | [4] | |
| AMPK Activation | HepG2, C2C12 | Increased phosphorylation of AMPK.[5] | [5][6] |
| PTP1B Inhibition | Recombinant h-PTP1B | Potent competitive inhibition with a Ki value of 91.3 nM.[7] | [7] |
In Vivo Anti-Diabetic Profile of this compound
In vivo studies provide a more holistic view of the anti-diabetic efficacy of this compound, demonstrating its effects in a physiological system.
A study utilizing a type 2 diabetic mouse model established through a high-fat diet and streptozotocin injection showed that Epiberberine administration significantly mitigates diabetic symptoms.
Table 2: Summary of In Vivo Anti-Diabetic Effects of this compound in T2DM Mice
| In Vivo Parameter | Treatment Groups | Key Findings |
| Blood Glucose | Control, T2DM, EPI-low (50 mg/kg), EPI-medium (100 mg/kg), EPI-high (200 mg/kg), Metformin (200 mg/kg) | Epiberberine significantly reduced blood glucose levels. |
| Oral Glucose Tolerance | Control, T2DM, EPI-low, EPI-medium, EPI-high, Metformin | Epiberberine effectively improved oral glucose tolerance. |
| Insulin Sensitivity | Control, T2DM, EPI-low, EPI-medium, EPI-high, Metformin | Epiberberine alleviated hepatic insulin resistance. |
| Glycosylated Hemoglobin (HbA1c) | Control, T2DM, EPI-low, EPI-medium, EPI-high, Metformin | Epiberberine decreased HbA1c levels. |
| Liver Glycogen | Control, T2DM, EPI-low, EPI-medium, EPI-high, Metformin | Epiberberine increased liver glycogen content. |
| Serum Lipids | Control, T2DM, EPI-low, EPI-medium, EPI-high, Metformin | Reduced total cholesterol, triglycerides, and LDL-C; elevated HDL-C. |
| Pro-inflammatory Cytokines | Control, T2DM, EPI-low, EPI-medium, EPI-high, Metformin | Reduced levels of pro-inflammatory cytokines in serum. |
| Insulin Signaling Pathway | Skeletal muscle and liver tissue | Increased levels of GLUT4 and activated IRS-1, PI3K, and Akt. |
| MAPK Signaling | Skeletal muscle and liver tissue | Inhibited the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. |
Correlation and Mechanistic Insights
The in vivo anti-diabetic effects of this compound appear to be mediated by multiple mechanisms that are corroborated by in vitro findings, particularly those of its isomer Berberine. The observed improvement in insulin sensitivity and glucose tolerance in animal models can be attributed to the activation of the insulin signaling pathway, as evidenced by the upregulation of GLUT4 and activation of key downstream proteins like IRS-1, PI3K, and Akt.
The activation of AMPK, a central regulator of cellular energy metabolism, is a key mechanism for both Epiberberine and Berberine. AMPK activation, in turn, can lead to increased glucose uptake and reduced inflammation, which are consistent with the in vivo observations.
Furthermore, the potential for Epiberberine to inhibit PTP1B, a negative regulator of the insulin signaling pathway, presents another avenue through which it may exert its anti-diabetic effects. Inhibition of PTP1B would lead to enhanced insulin receptor sensitivity, thereby promoting glucose uptake and utilization.
Experimental Protocols
In Vitro Assays
1. 2-NBDG Glucose Uptake Assay in HepG2 Cells
-
Cell Culture: HepG2 cells are cultured to confluence in a 96-well plate.
-
Induction of Insulin Resistance (Optional): To model insulin resistance, cells can be treated with 10⁻⁶ M insulin for 24 hours.
-
Treatment: Various concentrations of this compound or a positive control (e.g., metformin) are added to the cells and incubated for 24 hours. This is followed by a 30-minute incubation with 100 nM insulin.
-
Glucose Uptake Measurement: Cells are incubated with 40 µM of the fluorescent glucose analog 2-NBDG for 20 minutes.
-
Data Acquisition: After washing with ice-cold PBS to stop the reaction, the fluorescence intensity of intracellular 2-NBDG is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
2. PTP1B Enzymatic Inhibition Assay
-
Reaction Buffer: A buffer solution containing 25 mM Tris–HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT is prepared.
-
Assay Procedure: In a 96-well plate, 10 μL of the test compound (this compound) solution is added to 20 μL of PTP1B enzyme (1 μg/ml). This mixture is then combined with 40 μL of 4 mM p-nitrophenyl phosphate (pNPP) in 130 μL of the buffer.
-
Enzymatic Reaction: The reaction is carried out at 37°C for 10 minutes. The dephosphorylation of pNPP to p-nitrophenol (pNP) is monitored by measuring the absorbance at 405 nm for 30 minutes using a microplate reader.
-
Data Analysis: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is calculated. Kinetic parameters can be determined using Lineweaver–Burk and Dixon plots.
3. AMPK Phosphorylation Western Blot Assay
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The blot is often stripped and re-probed with an antibody for total AMPK to normalize for protein loading.
In Vivo Study
Type 2 Diabetic Mouse Model
-
Animals: Male C57BL/6J mice are typically used.
-
Induction of T2DM: Mice are fed a high-fat diet for a period (e.g., 4 weeks) to induce insulin resistance, followed by an intraperitoneal injection of a low dose of streptozotocin (STZ) to induce hyperglycemia.
-
Grouping and Treatment: The diabetic mice are randomly divided into several groups: a control group, a T2DM model group, multiple this compound treatment groups with varying doses (e.g., 50, 100, 200 mg/kg), and a positive control group (e.g., metformin 200 mg/kg). The treatment is administered orally once daily for a specified duration (e.g., 4 weeks).
-
Parameter Measurement: Throughout and at the end of the treatment period, various parameters are measured, including body weight, food and water intake, fasting blood glucose, oral glucose tolerance, serum insulin levels, lipid profiles, and inflammatory markers.
-
Tissue Analysis: At the end of the study, tissues such as the liver and skeletal muscle are collected for histopathological examination and molecular analysis (e.g., Western blotting for signaling pathway proteins).
Visualizing the Mechanisms
Caption: Signaling pathways of this compound's anti-diabetic effects.
Caption: Workflow for comparing in vitro and in vivo anti-diabetic effects.
References
- 1. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of berberine on glucose metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation [frontiersin.org]
- 5. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 6. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine potently inhibits protein tyrosine phosphatase 1B: investigation by docking simulation and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Epiberberine and Berberine on Lipid Metabolism: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Berberine, a well-known isoquinoline alkaloid, has been extensively studied for its beneficial effects on lipid metabolism. Its isomer, epiberberine, has also emerged as a potential therapeutic agent for dyslipidemia. This guide provides a comprehensive head-to-head comparison of their effects on lipid metabolism, supported by available experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Executive Summary
Both berberine and epiberberine demonstrate significant lipid-lowering capabilities. Berberine has a multi-targeted approach, influencing lipid synthesis, uptake, and excretion through various mechanisms including the activation of AMP-activated protein kinase (AMPK) and the regulation of the low-density lipoprotein receptor (LDLR) and proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4][5] Epiberberine has been shown to lower cholesterol by inhibiting its synthesis and promoting its uptake and conversion in the liver.[6] While direct comparative studies are limited, this guide synthesizes available data to draw a comparative picture of their efficacy and mechanisms of action.
Quantitative Data Comparison
The following tables summarize the quantitative effects of epiberberine and berberine on key lipid parameters from preclinical and clinical studies.
Table 1: Preclinical Studies in Animal Models
| Compound | Animal Model | Dosage | Duration | Total Cholesterol (TC) | LDL-Cholesterol (LDL-c) | Triglycerides (TG) | Reference |
| Epiberberine | High-fat diet-induced dyslipidemic Syrian golden hamsters | 100 mg/kg/day | 10 days | ↓ 20.2% | ↓ 22.3% | Not Reported | |
| Berberine | High-fat and high-cholesterol diet-fed hamsters | 100 mg/kg/day | 10 days | ↓ ~43.8% (from ~4.8 to 2.7 mmol/l) | ↓ ~44% (from ~2.5 to 1.4 mmol/l) | Not Reported | [7] |
| Berberine | ApoE-/- mice on a high-fat diet | 50 and 100 mg/kg/day | Not Specified | ↓ Significantly | ↓ Significantly | ↓ Significantly | [5] |
| Berberine | Obese db/db and ob/ob mice | Not Specified | Not Specified | ↓ Significantly (hepatic & plasma) | Not Reported | ↓ Significantly (hepatic & plasma) |
Table 2: Clinical Studies in Human Subjects
| Compound | Study Population | Dosage | Duration | Total Cholesterol (TC) | LDL-Cholesterol (LDL-c) | Triglycerides (TG) | Reference |
| Berberine | Hypercholesterolemic patients | 0.5 g, twice daily | 3 months | Not Reported | ↓ 25% (from 3.2 to 2.4 mmol/l) | ↓ 34.8% (from 2.3 to 1.5 mmol/l) | [7] |
| Berberine | Obese human subjects | 500 mg, three times a day | 12 weeks | ↓ 12.2% | Not Reported | ↓ 23% | [8] |
| Berberine | Hypercholesterolemic patients | Not Specified | 3 months | ↓ 29% | ↓ 25% | ↓ 35% | [9] |
Note: Direct comparison should be made with caution due to variations in study design, animal models, and patient populations.
Mechanisms of Action: A Comparative Overview
Epiberberine: Focused on Cholesterol Homeostasis
Epiberberine primarily appears to regulate cholesterol metabolism through a multi-pronged approach in the liver.[6] Key mechanisms include:
-
Inhibition of Cholesterol Synthesis: It downregulates the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis.[6]
-
Enhanced Cholesterol Uptake and Conversion: Epiberberine significantly upregulates the mRNA and protein expression of the LDL receptor (LDLR) and cholesterol 7-alpha-hydroxylase (CYP7A1).[6] This enhances the clearance of LDL-c from circulation and promotes the conversion of cholesterol into bile acids.
-
Increased Fecal Excretion: The compound promotes the excretion of total cholesterol and total bile acids (TBA) in feces.[6]
Berberine: A Multi-Target Regulator of Lipid Metabolism
Berberine's effects on lipid metabolism are more extensively studied and appear to be broader, impacting multiple pathways.[1][10][11]
-
AMPK Activation: A central mechanism of berberine's action is the activation of AMP-activated protein kinase (AMPK).[2][12][13] Activated AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC), leading to decreased fatty acid and cholesterol synthesis and increased fatty acid oxidation.[13][14]
-
LDLR Upregulation: Berberine increases the expression of the LDL receptor, not by increasing gene transcription, but by stabilizing the LDLR mRNA.[2][7] This leads to a greater number of receptors on the surface of liver cells, enhancing the removal of LDL-c from the blood.
-
PCSK9 Inhibition: Berberine has been identified as a natural inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[3][4][5] By reducing PCSK9 levels, berberine prevents the degradation of the LDL receptor, further increasing its availability to clear circulating LDL-c.[1][15]
-
Gut Microbiota Modulation: Berberine can alter the composition of the gut microbiota, which in turn can influence lipid metabolism.[1]
Signaling Pathway and Experimental Workflow Diagrams
Epiberberine's Proposed Mechanism of Action
References
- 1. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Berberine: A Multi-Target Natural PCSK9 Inhibitor with the Potential to Treat Diabetes, Alzheimer's, Cancer and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Berberine: Ins and outs of a nature-made PCSK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epiberberine reduces serum cholesterol in diet-induced dyslipidemia Syrian golden hamsters via network pathways involving cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine--a novel approach to cholesterol lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-lowering effect of berberine in human subjects and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine is a novel cholesterol-lowering drug working through a unique mechanism distinct from statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Berberine improves lipid dysregulation in obesity by controlling central and peripheral AMPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of lipid synthesis through activation of AMP kinase: an additional mechanism for the hypolipidemic effects of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prostatecancertopics.com [prostatecancertopics.com]
- 15. Frontiers | Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review [frontiersin.org]
A Comparative Guide to the Anti-inflammatory Effects of Berberine Chloride Across Diverse Cell Lines
Disclaimer: This guide focuses on the well-documented anti-inflammatory effects of Berberine chloride . Extensive literature searches did not yield sufficient specific data on the anti-inflammatory properties of its isomer, Epiberberine chloride , in different cell lines. Given their structural similarity, the findings on Berberine may offer insights into the potential activities of Epiberberine, but direct experimental validation is lacking.
This publication provides a comparative analysis of Berberine chloride's anti-inflammatory efficacy across various cell lines, supported by experimental data from peer-reviewed studies. The guide is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of isoquinoline alkaloids.
Cross-Validation of Anti-inflammatory Efficacy: A Tabular Summary
The anti-inflammatory effects of Berberine chloride have been investigated in a multitude of cellular models, each representing different tissue types and inflammatory contexts. The following table summarizes the quantitative data from key studies, offering a comparative overview of Berberine's potency and mechanism of action.
| Cell Line | Inflammatory Stimulus | Berberine Concentration(s) | Key Anti-inflammatory Effects | Signaling Pathways Implicated | Reference(s) |
| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | Not specified in abstract | Inhibition of pro-inflammatory mediators. | Not explicitly stated in abstract, but generally NF-κB and MAPK pathways. | [1] |
| BEAS-2B (Human Bronchial Epithelial Cells) | IL-4 + TNF-α | ≤1 μM | Significant inhibition of IL-6 and CCL11 secretion. | STAT6 pathway modulation. NF-κB and MAPK pathways were reported as unaffected in this specific study. | [2] |
| OC2 and KB (Human Oral Cancer Cells) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 1, 10, and 100 μM | Dose-dependent reduction of prostaglandin E2 (PGE2) production via reduced COX-2 protein expression. | Inhibition of Activator Protein 1 (AP-1) binding. | [3][4] |
| IPEC-J2 (Porcine Intestinal Epithelial Cells) | Lipopolysaccharide (LPS) | 75, 150, and 250 μg/ml | Dose-dependent reduction in the expression of IL-1β, IL-6, and TNF-α. | Inhibition of NF-κB and MAPK (p38, JNK, ERK1/2) signaling pathways. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison table.
Cell Culture and Treatment
-
RAW 264.7 Cells: Murine macrophage cell line RAW 264.7 were cultured in an appropriate medium. To induce an inflammatory response, cells were stimulated with bacterial lipopolysaccharide (LPS). The cells were then treated with Berberine-loaded liquid crystalline nanoparticles for 24 hours before analysis.[1]
-
BEAS-2B Cells: Human bronchial epithelial cell line BEAS-2B were cultured and pre-treated with Berberine (≤1 μM) before being activated with a combination of Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α) to simulate an allergic airway inflammation environment.[2]
-
OC2 and KB Cells: Human oral cancer cell lines OC2 and KB were treated with Berberine (1, 10, and 100 μM) for 12 hours, with or without the presence of the inflammatory inducer 12-O-tetradecanoylphorbol-13-acetate (TPA, 10 nM).[3][4]
Enzyme-Linked Immunosorbent Assay (ELISA)
To quantify the production of pro-inflammatory cytokines and mediators, standard ELISA protocols were employed.
-
Cell culture supernatants were collected after treatment with Berberine and/or inflammatory stimuli.
-
The concentrations of specific molecules such as IL-6, CCL11, and PGE2 were determined using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance was measured using a microplate reader, and concentrations were calculated based on a standard curve.[2]
Western Blot Analysis
Western blotting was utilized to determine the expression levels of key proteins in signaling pathways.
-
Cells were lysed, and total protein was extracted.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, NF-κB p65, IκBα, phosphorylated forms of p38, JNK, ERK, and STAT6).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Polymerase Chain Reaction (RT-PCR)
RT-PCR was used to measure the mRNA expression levels of inflammatory cytokines.
-
Total RNA was extracted from the cells using a suitable reagent.
-
cDNA was synthesized from the RNA templates using a reverse transcription kit.
-
Quantitative PCR was performed using SYBR Green master mix and primers specific for target genes (e.g., IL-1β, IL-6, TNF-α, COX-2, and iNOS).
-
The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA was performed to assess the DNA-binding activity of transcription factors like AP-1.
-
Nuclear extracts were prepared from treated and untreated cells.
-
The extracts were incubated with a radiolabeled oligonucleotide probe containing the consensus binding site for the transcription factor of interest.
-
The protein-DNA complexes were separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel was dried and exposed to X-ray film to visualize the DNA-binding activity.[3][4]
Visualizing the Molecular Mechanisms and Workflow
To better understand the experimental process and the molecular pathways involved in Berberine's anti-inflammatory action, the following diagrams are provided.
References
- 1. Anti-inflammatory and anti-fibrotic effects of berberine-loaded liquid crystalline nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells [medsci.org]
- 3. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of Epiberberine Chloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Epiberberine chloride is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, a compound noted for being harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Summary
Before handling this compound for disposal, it is crucial to be aware of its hazard profile.
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed[1] | Acute toxicity, Oral (Category 4)[1] | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Very toxic to aquatic life with long lasting effects[1] | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1] | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures personnel safety.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1]
-
In case of dust or aerosol formation, a suitable respirator should be used.[2]
2. Waste Collection and Segregation:
-
All waste containing this compound, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, must be collected in a designated, properly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
3. Handling Spills and Contamination:
-
In the event of a spill, use personal protective equipment.[1]
-
Prevent the spill from entering drains or water courses.[1][3]
-
Absorb spills with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
Collect all contaminated materials and place them in the designated waste container for disposal.[1]
4. Final Disposal:
-
The collected waste must be disposed of through an approved waste disposal plant.[1][4]
-
It is imperative to consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
